

Cinanserin: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinanserin

Cat. No.: B3424166

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinanserin, a compound initially developed in the 1960s as a serotonin 5-HT_{2A/2C} receptor antagonist, has seen renewed interest due to its potential antiviral properties, specifically as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV. This technical guide provides a comprehensive overview of the available safety and toxicity data on **Cinanserin**, compiled from historical preclinical and clinical studies as well as more recent in vitro research. The information is intended to support researchers, scientists, and drug development professionals in evaluating the potential risks and therapeutic opportunities associated with this molecule. Key findings include evidence of hepatotoxicity in rats following chronic high-dose administration, which led to the discontinuation of its initial clinical development. This guide summarizes acute, subchronic, and chronic toxicity findings, in vitro cytotoxicity, and available information on genotoxicity and reproductive toxicity. Methodological details of key experiments are provided to aid in the interpretation and contextualization of the data.

Introduction

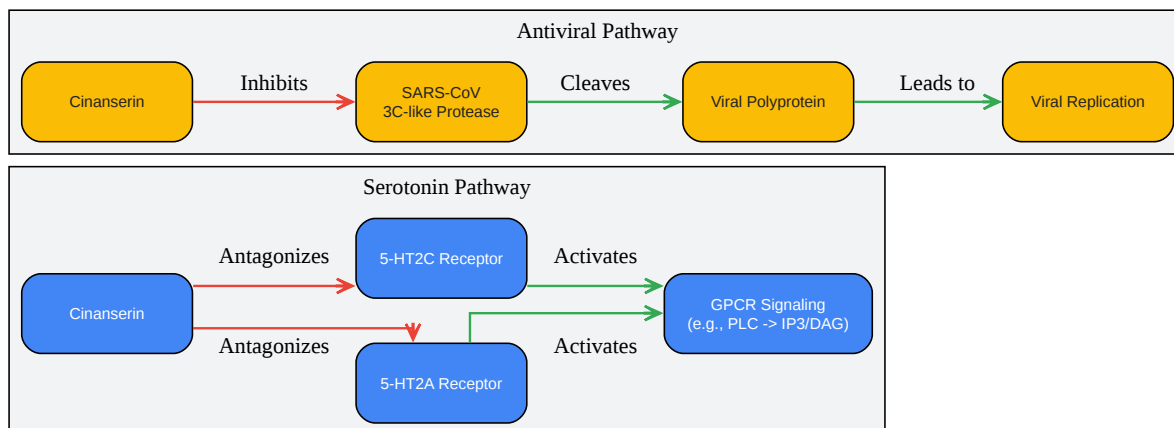
Cinanserin is a synthetic molecule with a dual mechanism of action. Primarily, it functions as a potent antagonist of the serotonin 5-HT_{2A} and 5-HT_{2C} receptors, with a significantly higher affinity for the 5-HT_{2A} subtype.^[1] This activity led to its initial investigation as a potential treatment for psychiatric disorders such as schizophrenia.^[2] More recently, **Cinanserin** has

been identified as an inhibitor of the 3C-like protease of SARS-CoV, a critical enzyme in the viral replication cycle, highlighting its potential as a repurposed antiviral agent.^{[3][4]} Despite its therapeutic potential, early clinical development was halted due to significant toxicity findings in preclinical studies.^[3] This guide aims to provide a detailed and structured overview of the known safety and toxicity profile of **Cinanserin**.

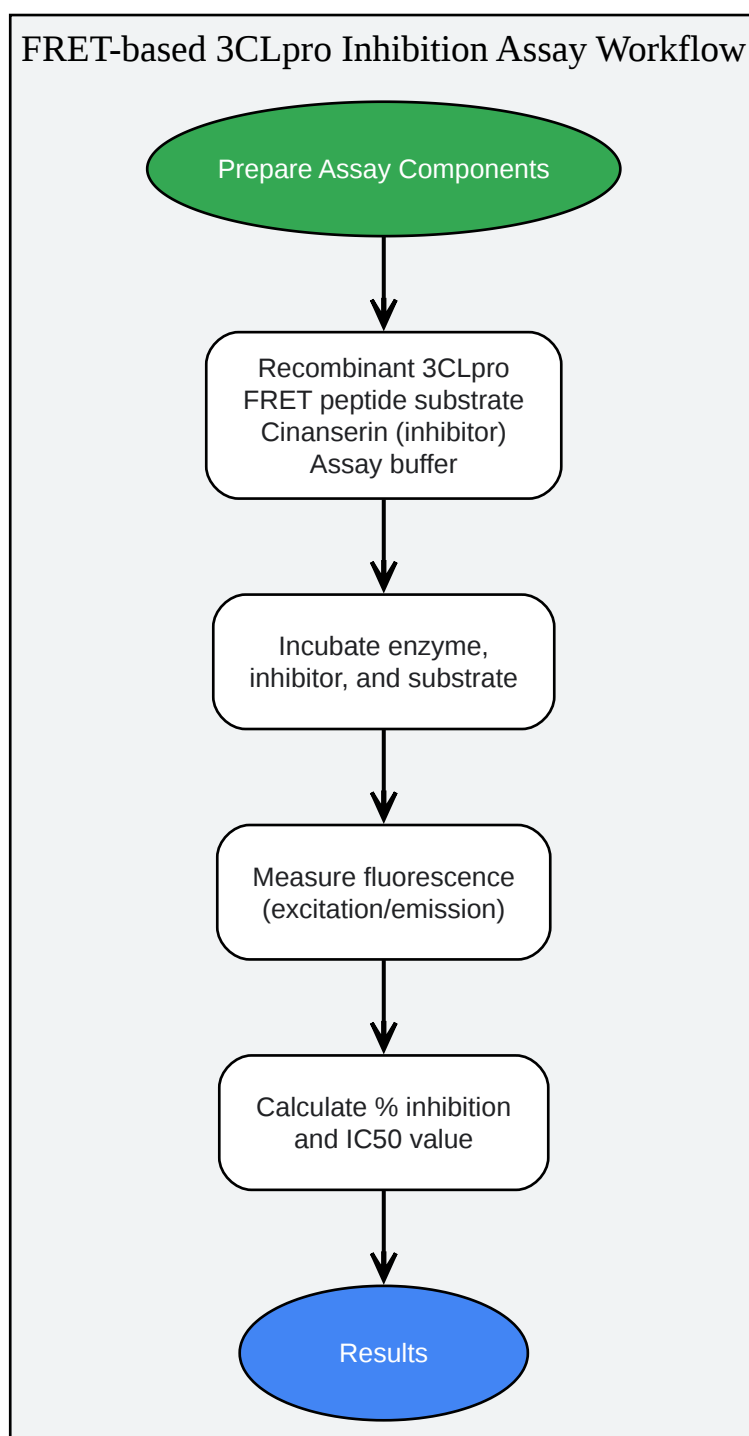
Pharmacological Mechanisms

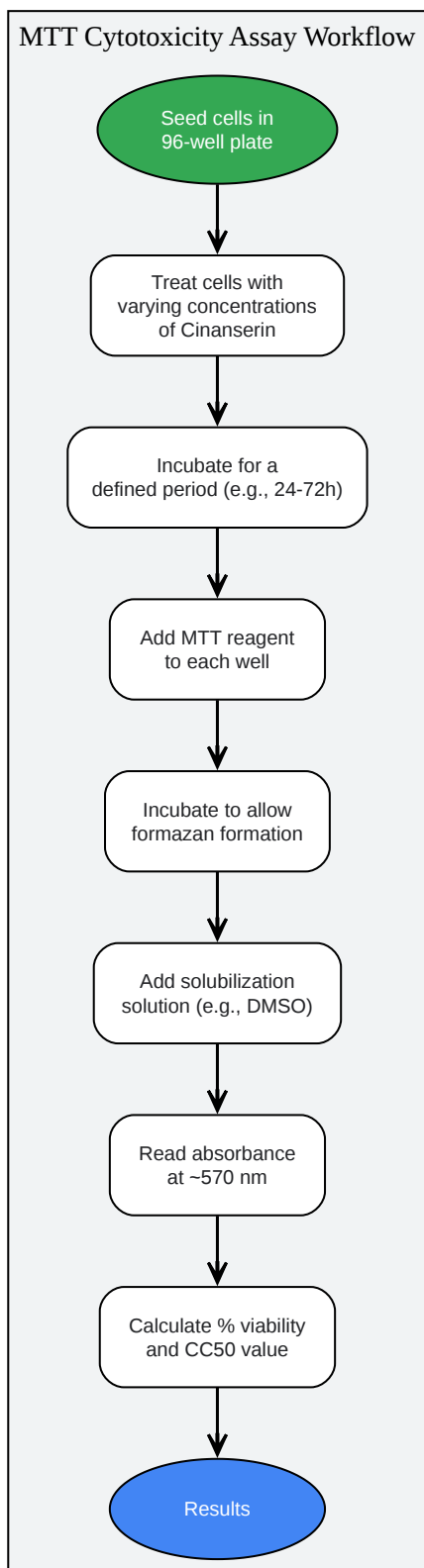
Cinanserin's biological effects are primarily attributed to two distinct molecular interactions:

- **Serotonin 5-HT_{2A/2C} Receptor Antagonism:** **Cinanserin** competitively binds to and blocks the activation of 5-HT_{2A} and 5-HT_{2C} receptors, which are G-protein coupled receptors involved in a multitude of physiological and neurological processes.
- **Inhibition of Viral 3C-like Protease:** **Cinanserin** has been shown to inhibit the enzymatic activity of the 3C-like protease of SARS-CoV, thereby interfering with the processing of viral polyproteins necessary for replication.^{[3][4]}



FRET-based 3CLpro Inhibition Assay Workflow





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- To cite this document: BenchChem. [Cinanserin: A Comprehensive Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3424166#cinanserin-safety-and-toxicity-profile\]](https://www.benchchem.com/product/b3424166#cinanserin-safety-and-toxicity-profile)

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